molecular formula C10H5BrN2OS B8275265 7-bromo[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

7-bromo[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B8275265
M. Wt: 281.13 g/mol
InChI Key: ISNYDCUKAAQLHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-bromo[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C10H5BrN2OS and its molecular weight is 281.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H5BrN2OS

Molecular Weight

281.13 g/mol

IUPAC Name

7-bromo-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C10H5BrN2OS/c11-5-1-2-6-7(3-5)15-10-8(6)9(14)12-4-13-10/h1-4H,(H,12,13,14)

InChI Key

ISNYDCUKAAQLHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)SC3=C2C(=O)NC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 2-amino-6-bromo-1-benzothiophene-3-carboxylate (9.0 g, 27 mmol), formamide (85 mL) and ammonium formate (2.7 g, 43 mmol) were heated in an oil bath at 135° C. overnight. The next morning the reaction mixture was a pastel blue slurry. The reaction mixture was allowed to cool to room temperature and was then filtered. The solid was washed with water, dried by filtration, and finally dried in a vacuum oven overnight at 45° C. to yield a light blue solid (7.8 g, quantitative). 1H NMR (DMSO-d6) δ 12.9 (br, 1H), 8.37 (s, 1H), 8.35 (d, 1H), 8.31 (s, 1H), 7.69 (d, 1H); LCMS RT=3.08 min, [M+H]+=281.1.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One

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